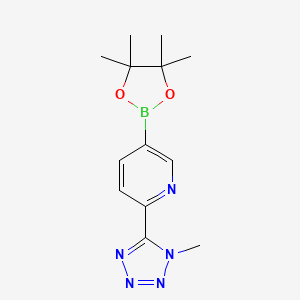

2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-(1-Methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1056039-85-0) is a boronic ester-functionalized pyridine derivative featuring a 1-methyltetrazole substituent. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Its applications span pharmaceutical synthesis, materials science, and agrochemical research, where boronic esters serve as critical intermediates .

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BN5O2/c1-12(2)13(3,4)21-14(20-12)9-6-7-10(15-8-9)11-16-17-18-19(11)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAMQQBRKHLCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NN=NN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through detailed research findings, data tables, and case studies.

Structural Overview

The compound consists of a tetrazole ring and a dioxaborolane moiety attached to a pyridine structure. Its molecular formula is , which indicates the presence of nitrogen-rich tetrazole that is often associated with various pharmacological properties.

Pharmacological Properties

Tetrazole derivatives have been widely studied for their diverse biological activities. The following properties have been particularly noted for compounds similar to the one in focus:

- Anti-inflammatory Activity : Tetrazole derivatives are known to exhibit significant anti-inflammatory effects. For instance, compounds structurally related to tetrazoles have shown inhibition rates ranging from 20% to 37% in experimental models .

- Antibacterial Activity : Research indicates that tetrazole-based compounds can possess antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Specific derivatives have demonstrated promising results in agar diffusion assays .

- Analgesic Effects : Several studies highlight the analgesic potential of tetrazole derivatives. In comparative studies with standard analgesics like diclofenac sodium, certain compounds showed comparable efficacy .

Table 1: Summary of Biological Activities

Notable Research Insights

A study published in the Journal of Advanced Scientific Research evaluated a series of (1H-tetrazol-1-yl) pyridine derivatives for their pharmacological properties. The findings indicated that these compounds exhibited significant anti-inflammatory and analgesic activities with low ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Another investigation into the structural characteristics of tetrazole derivatives revealed that modifications in the substituents on the pyridine ring could enhance or diminish biological activity. This emphasizes the importance of structure-activity relationships (SAR) in drug design involving tetrazoles .

Mechanistic Studies

The mechanism by which tetrazole-containing compounds exert their biological effects is an area of ongoing research. Some proposed mechanisms include:

Comparison with Similar Compounds

Structural Variations in Tetrazole Derivatives

Key Variables : Substituent position on tetrazole, boronic ester placement, and heterocycle modifications.

Analysis :

- 1-Methyl vs. The 2-methyl analog may display steric hindrance, affecting coupling efficiency .

- Boronic Ester Position : Pyridine C5-substituted compounds (target) show higher regioselectivity in Suzuki reactions compared to C3-substituted analogs, as electron-withdrawing groups at C5 activate the para position .

Heterocycle Modifications Beyond Tetrazole

Analysis :

- Pyrrole vs. Tetrazole : Pyrrole’s electron-donating nature accelerates oxidative addition in palladium-catalyzed reactions but may reduce stability in acidic conditions. Tetrazoles, being electron-withdrawing, improve oxidative stability .

- Imidazole vs. Tetrazole : Imidazole’s lower acidity makes it less prone to deprotonation in basic media, advantageous for pH-sensitive syntheses. However, tetrazoles offer stronger coordination to metal catalysts, enhancing reaction yields .

Substituent Effects on Pyridine Ring

Analysis :

- Alkoxy Substituents : Larger groups (e.g., benzyloxy) impede transmetallation steps in Suzuki reactions, lowering yields. Propoxy derivatives balance solubility and reactivity .

- Solubility : Hydrophilic groups like methoxyethoxy (e.g., 2-(2-Methoxyethoxy)-5-(dioxaborolan-2-yl)pyridine, CAS 1257553-79-9) improve aqueous solubility, beneficial for biological applications .

Positional Isomerism of Boronic Ester

Analysis :

- Pyridine vs. Pyrimidine : Pyrimidine-based boronic esters (e.g., 2,6-dimethoxy derivative) are niche intermediates for antiviral agents, whereas pyridine derivatives are more versatile in medicinal chemistry .

- Morpholine Integration : The morpholine ring in 485799-04-0 improves membrane permeability, making it superior for CNS-targeting drug candidates compared to the target compound .

Preparation Methods

Reaction Conditions and Yield

| Parameter | Details |

|---|---|

| Catalyst | Bis(triphenylphosphine)palladium dichloride (Pd(PPh3)2Cl2) or Pd(OAc)2 |

| Base | Potassium acetate or potassium carbonate |

| Solvent | 1,4-Dioxane or aqueous N,N-dimethylformamide (DMF) |

| Temperature | Reflux (~90-100 °C) |

| Atmosphere | Inert (Nitrogen or Argon) |

| Reaction Time | 4 to 12 hours |

| Yield | Typically 63.7% to 84% depending on conditions |

Experimental Example:

Under nitrogen atmosphere, 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (20 g, 83.3 mmol) was reacted with bis(pinacolato)diboron (25.3 g, 100 mmol) and potassium acetate (20.4 g, 208 mmol) in 400 mL 1,4-dioxane with Pd(PPh3)2Cl2 (1.17 g, 1.4 mmol) at reflux. The reaction proceeded to completion monitored by TLC. After cooling, the product was isolated by filtration and drying, yielding 25.8 g (84%) of the boronate ester as an off-white powder.

Tetrazole Ring Formation

The tetrazole moiety is introduced typically by cycloaddition of sodium azide to a nitrile precursor under catalytic acidic conditions.

Reaction Conditions

| Parameter | Details |

|---|---|

| Reagents | Sodium azide (NaN3), catalytic acetic acid (AcOH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Elevated (~130 °C) |

| Atmosphere | Inert (Argon) |

| Reaction Time | Several hours |

Mechanism:

Sodium azide reacts with nitrile groups to form tetrazole rings via [3+2] cycloaddition, catalyzed by acetic acid to facilitate ring closure.

Suzuki-Miyaura Coupling for Further Functionalization

The boronate ester intermediate is often employed in Suzuki coupling reactions to attach various aryl or heteroaryl groups, enabling the synthesis of more complex derivatives.

Typical Reaction Setup

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)2, Pd2(dba)3, or Pd(PPh3)4 |

| Ligands | Triphenylphosphine (PPh3), Tricyclohexylphosphine (PCy3) |

| Base | Potassium carbonate (K2CO3) |

| Solvent | 1,4-Dioxane, toluene, or aqueous mixtures |

| Temperature | Reflux (~90-100 °C) |

| Atmosphere | Inert (Nitrogen or Argon) |

| Reaction Time | 4 to 12 hours |

| Yield | 63.7% to 78% depending on substrates and conditions |

Example:

A mixture of the boronate ester, an aryl bromide, potassium carbonate, Pd2(dba)3 (72 mg), and tricyclohexylphosphine (60 mg) in 1,4-dioxane/water was refluxed under nitrogen for 4 hours. After completion, the product was isolated by filtration and crystallization, yielding 78% of the coupled product with high purity.

Representative Data Table of Preparation Methods

| Method ID | Reaction Type | Catalyst & Ligand | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| M1 | Borylation | Pd(PPh3)2Cl2 | Potassium acetate | 1,4-Dioxane | Reflux | ~4-12 | 84 | Inert atmosphere, TLC monitored |

| M2 | Suzuki Coupling | Pd2(dba)3, PCy3 | K2CO3 | 1,4-Dioxane + Water | Reflux | 4 | 78 | High purity crystallization |

| M3 | Suzuki Coupling | Pd(PPh3)4 | K2CO3 | Toluene + Water | Reflux | 12 | 63.7 | Larger scale, inert atmosphere |

| M4 | Tetrazole Formation | NaN3, catalytic AcOH | — | DMF | 130 | Several | — | Cycloaddition of azide to nitrile |

| M5 | Suzuki Coupling (Green) | Pd(OAc)2 | K2CO3 | DMF + Water | 90 | 6 | 77.6 | Sealed tube, green chemistry approach |

Research Findings and Notes

- The palladium-catalyzed borylation and Suzuki coupling reactions are highly efficient under inert atmosphere with appropriate ligands and bases, providing good to excellent yields.

- The choice of solvent and base significantly affects the reaction rate and yield; 1,4-dioxane with potassium acetate or carbonate is commonly preferred.

- Tetrazole ring formation via sodium azide cycloaddition in DMF is a robust method, often performed at elevated temperatures with catalytic acetic acid to enhance ring closure.

- Green chemistry approaches using aqueous DMF and sealed tubes have been reported with comparable yields (77.6%) and high enantiomeric purity (>99% ee).

- Purification typically involves filtration, washing with water and methanol, and drying under vacuum at moderate temperatures (~45-80 °C).

- Analytical data such as ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry confirm the structure and purity of the compounds.

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can researchers improve yield and purity?

Methodological Answer:

The synthesis typically involves palladium-catalyzed borylation of halogenated pyridine precursors. Key steps include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos for Suzuki-Miyaura coupling .

- Solvent optimization : Use anhydrous THF or dioxane to minimize side reactions.

- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Yield enhancement : Continuous flow reactors enable precise temperature control (80–100°C) and automated reagent addition, reducing decomposition .

Basic Question: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., tetrazole substitution at C2 vs. C5) and boronate ester integrity. Coupling constants (e.g., J = 2.8 Hz for pyridine protons) distinguish isomers .

- UPLC-MS : Monitors purity (≥98%) and detects trace byproducts (e.g., deborylated intermediates) .

- X-ray crystallography : Resolves ambiguities in boronate geometry and tetrazole orientation .

Advanced Question: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH stability : Test in buffered solutions (pH 3–10). Boronate esters hydrolyze rapidly under acidic conditions (pH < 5), forming boronic acids. Neutral to basic conditions (pH 7–9) preserve stability for >48 hours .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at −20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Question: What experimental strategies resolve contradictions in reported reactivity data (e.g., divergent coupling efficiencies)?

Methodological Answer:

- Control experiments : Compare reactivity with/without ligand additives (e.g., SPhos vs. XPhos) to identify catalyst poisoning .

- Kinetic profiling : Use in situ IR or HPLC to track reaction progress and identify intermediates causing side reactions .

- Solvent effects : Test polar aprotic (DMF) vs. nonpolar solvents (toluene) to assess solubility-driven discrepancies .

Advanced Question: How can researchers design experiments to study interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., microbial enzymes) to measure binding affinity (KD) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes, guided by X-ray/NMR data .

Advanced Question: What methodologies assess the environmental fate and biodegradation of this compound?

Methodological Answer:

- OECD 301F test : Measure aerobic biodegradation in activated sludge (28-day study) .

- Hydrolysis studies : Monitor boronate ester cleavage in aqueous buffers (pH 7.4, 25°C) via ¹¹B NMR .

- Computational modeling : EPI Suite predicts persistence (half-life >60 days) and bioaccumulation potential (log Kow = 2.1) .

Advanced Question: How can computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Optimize transition states (B3LYP/6-31G*) to compare activation energies for Suzuki vs. Stille couplings .

- MD simulations : Simulate solvent-cage effects on boronate transfer efficiency .

- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts/solvents .

Advanced Question: What strategies ensure compliance with regulatory standards for laboratory synthesis?

Methodological Answer:

- Residual solvent testing : GC-MS to verify levels meet ICH Q3C guidelines (e.g., <500 ppm for THF) .

- Genotoxic impurity control : LC-MS/MS monitors aryl halide byproducts (e.g., 5-bromo-pyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.